4-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the molecular formula . It is characterized as a colorless liquid that is flammable and can be harmful if inhaled or swallowed. The compound has a boiling point range of approximately 127.4 to 129.2°F (53 to 54°C) and a specific gravity of 0.665, indicating that it is less dense than water . As a member of the olefin family, 4-methyl-1-pentene exhibits significant reactivity compared to saturated hydrocarbons and can undergo various
4-Methyl-1-pentene is a flammable liquid with a low flash point, posing a fire hazard. It is also considered a mild irritant and may cause respiratory problems upon inhalation.
Research on the biological activity of 4-methyl-1-pentene indicates potential toxicity. In toxicity studies conducted on rats, it was observed that exposure to high doses (300 mg/kg and 2000 mg/kg) resulted in significant health effects, suggesting that caution should be exercised when handling this compound . Additionally, due to its irritant properties, it can cause skin irritation and respiratory issues upon exposure to vapors or mists .
Several methods have been developed for synthesizing 4-methyl-1-pentene:
4-Methyl-1-pentene has various industrial applications:
Interaction studies involving 4-methyl-1-pentene focus on its reactivity with different agents. For instance:
4-Methyl-1-pentene shares structural similarities with other alkenes but possesses unique characteristics that differentiate it from them. Below are some similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Pentene | Straight-chain alkene; used in organic synthesis. | |
3-Hexene | Isomeric form; used as a building block in polymers. | |
1-Hexene | Commonly used in polymer production; more reactive than 4-methyl-1-pentene. | |
2-Methyl-1-pentene | Structural isomer; differs in position of double bond. |
The uniqueness of 4-methyl-1-pentene lies in its branched structure compared to its straight-chain counterparts like 1-pentene and 1-hexene. This branching affects its physical properties such as boiling point and density, as well as its reactivity profile, making it particularly suitable for specific applications in polymer chemistry where enhanced flexibility or lower crystallinity is desired.
The synthesis of 4M1P was first reported in the mid-20th century, driven by the demand for high-melting-point polymers. Early industrial production relied on Ziegler-Natta catalysts for propylene dimerization, achieving 36% conversion rates with 92% selectivity for liquid isomers. A breakthrough occurred in 1994 with the development of a sodium-potassium/zeolite catalyst system, which improved yield and purity by passivating the support with potassium carbonate.
The 2000s witnessed a paradigm shift with metallocene catalysts, enabling living polymerization and precise control over PMP’s stereoregularity. For instance, α-diimine palladium catalysts produced PMP with controlled branching (0.5–2.5 branches per 1000 carbons) and molecular weights up to 150 kDa. Recent work has focused on post-metallocene systems, such as bis(phenoxy-imine) titanium complexes, which achieve activity levels of 8,900 kg/mol·h for 4M1P homopolymerization.
PMP’s crystalline structure, characterized by a 7₂ helical conformation and lamellar thickness of 12–15 nm, underpins its exceptional properties:
PMP’s mechanical properties are highly dependent on processing conditions. Melt-drawn films (draw ratio = 160) exhibit a 300% increase in elastic recovery (85%) compared to isotropic samples, attributed to tie-chain density reductions and amorphous entanglement.
Contemporary studies focus on three frontiers:
Ionomers like [PMP-(NH₃)A⁻] (A = Cl⁻, SO₄²⁻) show enhanced dielectric constants (εᵣ = 5) and breakdown strengths (612 MV/m), enabling energy densities of 7 J/cm³—double that of biaxially oriented polypropylene.
Genetic algorithm-optimized stabilizer formulations (e.g., 0.3% hindered phenol + 0.1% thioester) extend PMP’s lifetime at 160°C by 400%, addressing inherent thermo-oxidative instability.
Block copolymers of 4M1P and 1-pentene (30 mol% 4M1P) achieve microphase-separated morphologies with domain spacing <20 nm, enabling tailored gas separation selectivities (O₂/N₂ = 4.8).
The dimerization of propylene to 4-methyl-1-pentene is typically conducted at elevated temperatures (200–400°F) and pressures (150–1,500 psig) using potassium metal supported on low-surface-area alumina (surface area <20 m²/g) [1]. Key parameters include:
Data from patent US3175020A demonstrate a 70% yield of 4-methyl-1-pentene at 300°F and 800 psig using potassium/alumina catalysts [1].
While traditional catalysts rely on potassium/alumina systems, recent studies explore acidic zeolites and metal-organic frameworks (MOFs). For example, nickel-functionalized UiO-66 MOFs facilitate propylene oligomerization via the Cossee-Arlman mechanism, where sequential propylene insertion into nickel-alkyl bonds dictates product branching [3]. Although natural zeolites remain underexplored, synthetic analogs like ZSM-22 show promise for tuning selectivity through pore-size constraints.
Density functional theory (DFT) calculations reveal that nickel sites in MOFs exhibit activation energies (~20 kJ/mol) consistent with experimental observations, validating mechanistic models for selectivity optimization [3].
Alternative routes include:
Challenge | Solution |
---|---|
Catalyst deactivation | Periodic regeneration via oxidative treatments |
Product separation | Reactive distillation columns for in situ isolation [2] |
Energy intensity | Low-pressure (500 psig) reactive distillation [2] |
For instance, CA2712187C’s distillation column reactor achieves >70% selectivity for C₆ isomers while operating at 1/3 the pressure of conventional systems [2].
Flammable;Irritant;Health Hazard